Urea sulfate

Vue d'ensemble

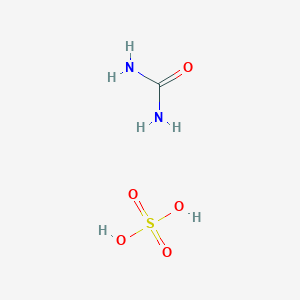

Description

Urea sulfate, also known as urea hydrogen sulfate, is a compound formed by the reaction of urea and sulfuric acid. It is commonly used in agriculture as a fertilizer due to its high nitrogen content and its ability to provide sulfur, which is an essential nutrient for plant growth. The chemical formula for this compound is CO(NH₂)₂·H₂SO₄.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Urea sulfate is typically prepared by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows: [ \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CO(NH}_2\text{)}_2\cdot\text{H}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing a concentrated solution of urea with sulfuric acid under controlled conditions. The mixture is then allowed to crystallize, and the resulting this compound crystals are collected and dried. The process involves maintaining a specific temperature range (typically between 75°C and 117°C) and a mass ratio of urea to sulfuric acid to ensure optimal yield and product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Urea sulfate undergoes several types of chemical reactions, including:

Hydrolysis: this compound can hydrolyze in the presence of water to form urea and sulfuric acid.

Decomposition: At elevated temperatures, this compound can decompose to release ammonia, carbon dioxide, and sulfuric acid.

Reaction with Bases: this compound reacts with bases to form urea and the corresponding sulfate salt.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.

Decomposition: This reaction requires heating, usually above 100°C.

Reaction with Bases: Common bases used include sodium hydroxide and potassium hydroxide, and the reactions are typically carried out in aqueous solutions.

Major Products Formed:

Hydrolysis: Urea and sulfuric acid.

Decomposition: Ammonia, carbon dioxide, and sulfuric acid.

Reaction with Bases: Urea and the corresponding sulfate salt (e.g., sodium sulfate or potassium sulfate).

Applications De Recherche Scientifique

Urea sulfate has a wide range of applications in scientific research, including:

Agriculture: Used as a fertilizer to provide both nitrogen and sulfur to plants, enhancing growth and yield.

Chemistry: Employed as a reagent in various chemical reactions, including the synthesis of other compounds.

Biology: Utilized in studies involving nitrogen metabolism and sulfur assimilation in plants.

Medicine: Investigated for its potential use in drug formulations and as a component in certain medical treatments.

Industry: Used in the production of resins, plastics, and other industrial materials

Mécanisme D'action

The mechanism of action of urea sulfate primarily involves its ability to release nitrogen and sulfur upon decomposition or hydrolysis. In plants, the nitrogen from this compound is converted into ammonium and nitrate, which are essential nutrients for plant growth. The sulfur is assimilated into amino acids and proteins, playing a crucial role in various metabolic processes. The molecular targets include enzymes involved in nitrogen and sulfur metabolism, such as urease and sulfur reductase .

Comparaison Avec Des Composés Similaires

Urea: A simple organic compound with the formula CO(NH₂)₂, used primarily as a fertilizer and in the production of plastics and resins.

Ammonium Sulfate: An inorganic salt with the formula (NH₄)₂SO₄, used as a fertilizer and in various industrial applications.

Urea Phosphate: A compound with the formula CO(NH₂)₂·H₃PO₄, used as a fertilizer and in the production of fire retardants.

Comparison:

Urea vs. Urea Sulfate: Urea provides only nitrogen, while this compound provides both nitrogen and sulfur, making it more beneficial for plants requiring sulfur.

Ammonium Sulfate vs. This compound: Ammonium sulfate is more acidic and can lower soil pH, while this compound has a more neutral effect on soil pH.

Urea Phosphate vs. This compound: Urea phosphate provides phosphorus in addition to nitrogen, making it suitable for plants with high phosphorus requirements, whereas this compound is more focused on providing sulfur .

Propriétés

Numéro CAS |

19082-42-9 |

|---|---|

Formule moléculaire |

CH6N2O5S |

Poids moléculaire |

158.14 g/mol |

Nom IUPAC |

carbamoylazanium;hydrogen sulfate |

InChI |

InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4) |

Clé InChI |

SSBRSHIQIANGKS-UHFFFAOYSA-N |

SMILES |

C(=O)(N)N.OS(=O)(=O)O |

SMILES canonique |

C(=O)([NH3+])N.OS(=O)(=O)[O-] |

Key on ui other cas no. |

21351-39-3 19082-42-9 |

Description physique |

Liquid |

Pictogrammes |

Corrosive |

Numéros CAS associés |

17103-31-0 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.